molecular formula C15H16N2O2S B5209970 N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide

N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide

Cat. No. B5209970
M. Wt: 288.4 g/mol
InChI Key: BZGRMWYHMVBQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide, also known as BTCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide involves its binding to DAT and inhibiting the reuptake of dopamine. This leads to an increase in the levels of dopamine in the brain, which can have a range of physiological and biochemical effects. Additionally, this compound has been found to bind to other proteins such as the sigma-1 receptor, which may contribute to its effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its potential as a psychostimulant. Additionally, this compound has been found to increase the release of dopamine in the brain, which can have a range of effects on behavior and cognition. This compound has also been studied for its potential as an analgesic, as it has been found to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide in lab experiments is its high affinity for DAT. This makes it a useful tool for studying the function of DAT and its role in various physiological and pathological processes. Additionally, this compound is relatively easy to synthesize and has been widely used in scientific research. However, there are also limitations to using this compound in lab experiments. For example, its effects on other proteins such as the sigma-1 receptor may complicate interpretation of results. Additionally, the potential for abuse of this compound as a psychostimulant may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide. One area of research could be to further explore its potential as an analgesic. Additionally, the effects of this compound on other proteins such as the sigma-1 receptor could be further studied to better understand its mechanism of action. Another potential direction for research could be to investigate the potential therapeutic applications of this compound in the treatment of disorders such as Parkinson's disease and depression. Overall, the study of this compound has the potential to contribute to our understanding of dopamine regulation and its role in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide involves the reaction of 1-benzothiophene-2-carbonyl chloride with piperidinecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been widely used in the synthesis of this compound and has been found to be efficient and effective.

Scientific Research Applications

N-(1-benzothien-2-ylcarbonyl)-1-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound has been found to bind to DAT with high affinity, making it a useful tool for studying the function of DAT.

properties

IUPAC Name

N-(1-benzothiophene-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(16-15(19)17-8-4-1-5-9-17)13-10-11-6-2-3-7-12(11)20-13/h2-3,6-7,10H,1,4-5,8-9H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGRMWYHMVBQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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